molecular formula C7H12O3 B8468677 3-(2'-methoxyethyl)dihydro-2(3H)furanone CAS No. 154391-22-7

3-(2'-methoxyethyl)dihydro-2(3H)furanone

Cat. No.: B8468677
CAS No.: 154391-22-7
M. Wt: 144.17 g/mol
InChI Key: LMGMJSPRCREGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2'-Methoxyethyl)dihydro-2(3H)furanone is a synthetic dihydro-2(3H)-furanone derivative, a class of compounds also known as γ-butyrolactones. This scaffold is recognized in organic and medicinal chemistry as a versatile building block for the synthesis of more complex heterocyclic compounds . Dihydrofuranones can undergo facile ring-opening and be converted into a variety of pharmacologically active heterocycles, including pyrrolones, pyridazinones, and imidazoles . Researchers value this compound for its potential as a synthetic intermediate in developing novel substances for biological screening. The structural motif of the dihydrofuranone ring is present in various natural products and has been associated with a range of bioactivities in different derivatives, such as anti-inflammatory, antimicrobial, and anticancer properties . The 2'-methoxyethyl side chain at the 3-position may influence the compound's polarity, solubility, and overall reactivity, making it a point of interest for structure-activity relationship (SAR) studies. This product is intended for research applications in synthetic chemistry and drug discovery and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

154391-22-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-methoxyethyl)oxolan-2-one

InChI

InChI=1S/C7H12O3/c1-9-4-2-6-3-5-10-7(6)8/h6H,2-5H2,1H3

InChI Key

LMGMJSPRCREGSD-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCOC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Substituent Impact on Bioactivity: Fluorination at the 3-position of dihydro-2(3H)-furanone significantly alters GABAA receptor binding, with trifluoromethyl groups inducing convulsant effects .
  • Thermal Stability : Methoxyethyl and hydroxyethyl substituents may enhance thermal stability compared to alkyl groups, as seen in high-oleic rapeseed oil processing .
  • Natural Abundance : C11–C12 alkyl homologues dominate environmental aerosols, suggesting atmospheric persistence of longer-chain derivatives .

Q & A

Q. What synthetic routes are commonly used to prepare 3-(2'-methoxyethyl)dihydro-2(3H)furanone, and how is purity validated?

Methodological Answer: The synthesis of dihydrofuranone derivatives typically involves lactonization or cyclization of hydroxy acids, Michael addition-elimination cascades, or functionalization of preformed furanone scaffolds. For example, one-pot syntheses using alkoxide-free butyllithium and methyl iodide have been optimized to introduce substituents like methoxyethyl groups . Purity validation relies on spectroscopic techniques (NMR, IR) and elemental analysis. For instance, 1H^1H-NMR can confirm substitution patterns by identifying methoxyethyl protons (δ ~3.3–3.5 ppm) and lactone carbonyls (δ ~170–175 ppm in 13C^{13}C-NMR) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent connectivity and lactone ring conformation. For example, diastereotopic protons on the dihydrofuranone ring appear as complex multiplets .
  • IR Spectroscopy : The carbonyl stretch (~1750 cm1^{-1}) confirms lactone formation, while ether C-O stretches (~1100 cm1^{-1}) verify methoxyethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula accuracy (e.g., C7_7H12_{12}O3_3, expected [M+H]+^+: 145.0865) .

Q. How do substituents like the methoxyethyl group influence the biological activity of dihydrofuranones?

Methodological Answer: Substituents modulate lipophilicity, hydrogen-bonding capacity, and steric effects. Methoxyethyl groups enhance solubility and bioavailability by introducing polar ether moieties. Comparative studies of similar furanones show that electron-donating groups (e.g., methoxy) stabilize the lactone ring, potentially prolonging metabolic stability . For example, 4-amino-2(5H)-furanones with hydrophobic substituents exhibit herbicidal activity, while polar groups favor pharmaceutical applications .

Advanced Research Questions

Q. How can computational modeling (e.g., HOMO-LUMO analysis) predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations reveal electronic properties:

  • HOMO-LUMO Gaps : A narrow gap (~4.5 eV) suggests susceptibility to nucleophilic/electrophilic attacks. For example, 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone has a HOMO localized on the carbonyl, indicating reactivity toward reducing agents .
  • Bond Dissociation Energies (BDEs) : The C5-C6 BDE (372 kJ/mol) in similar compounds predicts thermal stability; lower BDEs correlate with fragmentation under pyrolysis .

Q. What experimental strategies resolve contradictions in thermal degradation data for dihydrofuranones?

Methodological Answer: Contradictions arise from varying experimental conditions (e.g., heating rates, catalysts). To address this:

  • Controlled Pyrolysis-GC/MS : Isolate degradation products (e.g., γ-valerolactone) under inert atmospheres to map pathways .
  • Kinetic Studies : Monitor Arrhenius parameters (activation energy, pre-exponential factor) to distinguish primary vs. secondary decomposition .
  • Isotopic Labeling : Use 13C^{13}C-labeled methoxyethyl groups to track carbon migration during degradation .

Q. What role do dihydrofuranones play in catalytic bio-oil upgrading, and how are reaction conditions optimized?

Methodological Answer: Dihydrofuranones like 5-(hydroxymethyl)dihydro-2(3H)furanone are intermediates in converting biomass-derived sugars to γ-valerolactone (GVL), a biofuel precursor. Optimization involves:

  • Catalyst Screening : Nickel-based catalysts (e.g., Ni/ZrO2_2) enhance hydrogenation-dehydration efficiency (80–90% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve substrate solubility and reduce side reactions .
  • Temperature Gradients : Stepwise heating (150°C → 250°C) minimizes coke formation during deoxygenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.